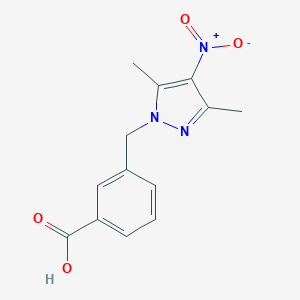

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >41.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-8-12(16(19)20)9(2)15(14-8)7-10-4-3-5-11(6-10)13(17)18/h3-6H,7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKZCGLFVALIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26661231 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

"3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Abstract

This technical guide provides a comprehensive and scientifically-grounded pathway for the synthesis of this compound, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing from readily available starting materials. This document is structured to provide not only a reproducible protocol but also to impart a deeper understanding of the chemical principles and experimental considerations that underpin each synthetic transformation. The methodologies have been curated from established literature and are presented with the clarity and detail required for successful replication in a laboratory setting.

Introduction and Retrosynthetic Analysis

The target molecule, this compound, is a heterocyclic compound featuring a substituted pyrazole moiety linked to a benzoic acid via a methylene bridge. The pyrazole ring is a common scaffold in pharmacologically active compounds, and its functionalization allows for the fine-tuning of biological activity. The nitro group at the 4-position of the pyrazole ring is a strong electron-withdrawing group, which can influence the electronic properties of the molecule and provide a handle for further synthetic modifications. The benzoic acid group provides a carboxylic acid functionality, which can be used for salt formation, esterification, or amide bond formation, often improving the pharmacokinetic properties of a drug candidate.

A logical retrosynthetic analysis of the target molecule suggests a three-stage synthesis. The primary disconnection is at the N-C bond of the pyrazole ring, leading to two key intermediates: 3,5-dimethyl-4-nitropyrazole and a suitable 3-(halomethyl)benzoic acid derivative. A second disconnection at the C-Br bond of the benzyl halide points to a benzylic bromination of a methyl-substituted benzoic acid derivative. Finally, the nitration of the commercially available 3,5-dimethylpyrazole provides the first key intermediate. This leads to the following forward synthetic strategy:

-

Nitration of 3,5-dimethylpyrazole to form 3,5-dimethyl-4-nitropyrazole.

-

Radical Bromination of methyl 3-methylbenzoate to synthesize methyl 3-(bromomethyl)benzoate. The ester is used instead of the free acid to avoid complications with the radical bromination reaction, which can be hindered by the electron-withdrawing nature of the carboxylic acid group.[1]

-

N-Alkylation of 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate.

-

Hydrolysis of the resulting methyl ester to yield the final product, this compound.

This pathway is advantageous as it utilizes readily available starting materials and employs well-established and high-yielding chemical transformations.

Overall Synthetic Pathway

The overall synthetic pathway is depicted in the following diagram:

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Stage 1: Synthesis of 3,5-Dimethyl-4-nitropyrazole

The nitration of 3,5-dimethylpyrazole is achieved using a mixture of nitric acid and trifluoroacetic anhydride. This method is effective for the nitration of moderately activated heterocyclic systems.[2]

Materials and Equipment:

| Reagent/Equipment | Details |

| 3,5-Dimethylpyrazole | Commercially available |

| Fuming Nitric Acid | Reagent grade |

| Trifluoroacetic Anhydride | Reagent grade |

| Dichloromethane (DCM) | Anhydrous |

| Saturated NaHCO3 solution | |

| Anhydrous Na2SO4 | |

| Round-bottom flask | 250 mL |

| Magnetic stirrer | |

| Ice bath | |

| Separatory funnel | |

| Rotary evaporator |

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,5-dimethylpyrazole (10.0 g, 104 mmol) in anhydrous dichloromethane (100 mL).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic anhydride (22.9 mL, 166 mmol) to the stirred solution.

-

In a separate flask, prepare the nitrating mixture by cautiously adding fuming nitric acid (4.4 mL, 104 mmol) to trifluoroacetic anhydride (14.3 mL, 104 mmol) at 0 °C.

-

Add the freshly prepared nitrating mixture dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Carefully quench the reaction by pouring the mixture into ice-cold saturated sodium bicarbonate solution (200 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture to afford 3,5-dimethyl-4-nitropyrazole as a pale yellow solid.

Stage 2: Synthesis of Methyl 3-(bromomethyl)benzoate

This stage involves the free-radical bromination of the methyl group of methyl 3-methylbenzoate using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as the radical initiator.[3][4][5]

Materials and Equipment:

| Reagent/Equipment | Details |

| Methyl 3-methylbenzoate | Commercially available |

| N-Bromosuccinimide (NBS) | Recrystallized from water before use |

| Azobisisobutyronitrile (AIBN) | Commercially available |

| Carbon tetrachloride (CCl4) | Anhydrous |

| Round-bottom flask | 250 mL, with reflux condenser |

| Magnetic stirrer | with heating mantle |

| Filtration apparatus | |

| Rotary evaporator |

Protocol:

-

To a dry 250 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add methyl 3-methylbenzoate (15.0 g, 100 mmol) and carbon tetrachloride (100 mL).[4]

-

Add N-bromosuccinimide (19.6 g, 110 mmol) and AIBN (0.33 g, 2 mmol) to the solution.[3]

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain for 4-6 hours. The reaction can be monitored by TLC.

-

Once the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

-

Filter the reaction mixture to remove the succinimide byproduct.

-

Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-(bromomethyl)benzoate as a yellow oil, which may solidify upon standing. The product is often used in the next step without further purification.

Stage 3: N-Alkylation of 3,5-Dimethyl-4-nitropyrazole

The N-alkylation is carried out by reacting 3,5-dimethyl-4-nitropyrazole with methyl 3-(bromomethyl)benzoate in the presence of a weak base, such as potassium carbonate, in an aprotic polar solvent like DMF.[6]

Materials and Equipment:

| Reagent/Equipment | Details |

| 3,5-Dimethyl-4-nitropyrazole | From Stage 1 |

| Methyl 3-(bromomethyl)benzoate | From Stage 2 |

| Potassium Carbonate (K2CO3) | Anhydrous, finely powdered |

| N,N-Dimethylformamide (DMF) | Anhydrous |

| Round-bottom flask | 100 mL |

| Magnetic stirrer | with heating mantle |

| Ethyl acetate (EtOAc) | |

| Brine solution | |

| Anhydrous Na2SO4 | |

| Rotary evaporator |

Protocol:

-

In a 100 mL round-bottom flask, dissolve 3,5-dimethyl-4-nitropyrazole (7.05 g, 50 mmol) in anhydrous DMF (50 mL).

-

Add anhydrous potassium carbonate (10.35 g, 75 mmol) to the solution.

-

Add methyl 3-(bromomethyl)benzoate (11.45 g, 50 mmol) to the stirred suspension.

-

Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water (200 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[7]

Stage 4: Hydrolysis of the Methyl Ester

The final step is the saponification of the methyl ester to the corresponding carboxylic acid using sodium hydroxide in a mixture of water and methanol.[8]

Materials and Equipment:

| Reagent/Equipment | Details |

| Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | From Stage 3 |

| Sodium Hydroxide (NaOH) | Pellets or solution |

| Methanol (MeOH) | Reagent grade |

| Hydrochloric Acid (HCl) | 1M solution |

| Round-bottom flask | 100 mL, with reflux condenser |

| Magnetic stirrer | with heating mantle |

| Filtration apparatus |

Protocol:

-

Dissolve the methyl ester (5.8 g, 20 mmol) in methanol (40 mL) in a 100 mL round-bottom flask.

-

Add a solution of sodium hydroxide (1.6 g, 40 mmol) in water (10 mL).[8]

-

Heat the mixture to reflux for 2-4 hours, until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water (50 mL).

-

Acidify the solution to pH 2-3 by the dropwise addition of 1M HCl.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield this compound as a white or off-white solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the pyrazole methyl groups (2 singlets), the methylene bridge (1 singlet), the aromatic protons of the benzoic acid moiety (multiplets), and the carboxylic acid proton (a broad singlet). |

| ¹³C NMR | Resonances for the pyrazole methyl carbons, the methylene carbon, the aromatic carbons, the pyrazole ring carbons (including the C-NO2 carbon), and the carboxylic acid carbonyl carbon. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C13H13N3O4). |

| IR Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, the N-O stretches of the nitro group, and C-H and C=C stretches of the aromatic and pyrazole rings. |

| Melting Point | A sharp melting point range, indicating the purity of the compound. |

Mechanistic Considerations and Field-Proven Insights

Caption: A logical workflow for the synthesis and analysis of the target compound.

-

Choice of Nitrating Agent: The use of nitric acid in trifluoroacetic anhydride is a powerful nitrating system. Trifluoroacetic anhydride activates the nitric acid to form trifluoroacetyl nitrate, a potent electrophile, which is necessary for the nitration of the electron-rich pyrazole ring. The reaction is regioselective for the 4-position due to the directing effects of the two methyl groups and the nitrogen atoms.

-

Radical Bromination Control: The success of the benzylic bromination hinges on the slow and steady generation of bromine radicals. AIBN is a common and reliable thermal radical initiator. It is crucial to use a non-polar solvent like carbon tetrachloride to prevent ionic side reactions. The reaction should be monitored carefully to avoid dibromination.

-

N-Alkylation Regioselectivity: For unsymmetrical pyrazoles, N-alkylation can lead to a mixture of regioisomers. However, in the case of 3,5-dimethyl-4-nitropyrazole, the two nitrogen atoms are equivalent due to symmetry, so only one product is formed. The choice of a weak base like potassium carbonate is sufficient to deprotonate the pyrazole N-H, and the polar aprotic solvent DMF facilitates the SN2 reaction with the benzyl bromide. Stronger bases like sodium hydride could also be used but may lead to more side reactions.[6]

-

Ester Hydrolysis: The saponification of the ester is a straightforward reaction. It is important to use a sufficient excess of base to ensure complete hydrolysis and to drive the reaction to completion. Acidification must be done carefully to precipitate the carboxylic acid product without causing any degradation.

Safety Precautions

-

Fuming Nitric Acid and Trifluoroacetic Anhydride: Both are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of the powder and contact with skin and eyes.

-

Carbon Tetrachloride (CCl4): This is a toxic and environmentally hazardous solvent. Substitute with a safer alternative like cyclohexane or acetonitrile if possible, though reaction conditions may need to be re-optimized.

-

N,N-Dimethylformamide (DMF): DMF is a reproductive toxin and should be handled in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

Conclusion

The synthesis of this compound can be reliably achieved through a four-step sequence involving nitration, benzylic bromination, N-alkylation, and ester hydrolysis. This guide provides detailed, step-by-step protocols and explains the underlying chemical principles for each transformation. By adhering to the described procedures and safety precautions, researchers can successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

-

Ciancaleoni, G. et al. (2007). Syntheses, Structures, and Reactivity of Polynuclear Pyrazolato Copper(I) Complexes, Including an ab-Initio XRPD Study of [Cu(dmnpz)]3 (Hdmnpz = 3,5-Dimethyl-4-nitropyrazole). Inorganic Chemistry, 46(21), 8638-8649. [Link]

-

Salgaonkar, P. D. et al. (2002). Direct nitration of five membered heterocycles. Semantic Scholar. [Link]

- Google Patents. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids.

-

The Royal Society of Chemistry. Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system. [Link]

-

RSC Publishing. Regioselective synthesis of N1-substituted-4-nitropyrazole-5-carboxylates via the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with monosubstituted hydrazines. [Link]

-

ResearchGate. Nitropyrazoles 17. Synthesis of 1-(3,5-dinitrophenyl)-4-methyl-3,5-dinitropyrazole and the study of its chemical transformations. [Link]

Sources

- 1. US20040236146A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. benchchem.com [benchchem.com]

- 4. Methyl 3-(bromomethyl)benzoate | 1129-28-8 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Compound methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate - Chemdiv [chemdiv.com]

- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

An In-Depth Technical Guide to the Physicochemical Properties of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Introduction

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid is a novel small molecule with a scaffold that merges the biologically significant pyrazole core with a benzoic acid moiety. The pyrazole nucleus is a privileged structure in medicinal chemistry, featured in a wide array of approved drugs, and known for its metabolic stability and diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The benzoic acid component introduces a crucial acidic functional group that can significantly influence the molecule's pharmacokinetic profile.[4][5] A comprehensive understanding of the physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate.

This guide provides a detailed examination of the key physicochemical parameters of this compound, outlining the theoretical importance of these properties in drug discovery and presenting robust experimental protocols for their determination. As direct experimental data for this specific molecule is not extensively available in public literature, this document will also leverage data from its core components—4-nitro-3,5-dimethyl-1H-pyrazole and benzoic acid—to provide informed predictions.

Predicted Physicochemical Properties and Drug-Likeness Assessment

A preliminary in silico assessment of this compound provides initial insights into its potential as an orally bioavailable drug candidate. These predictions are based on established computational models and should be empirically verified.

| Property | Predicted Value/Assessment | Rationale and Significance in Drug Discovery |

| Molecular Formula | C₁₃H₁₃N₃O₄ | Defines the elemental composition. |

| Molecular Weight | 275.26 g/mol | Below the 500 Da threshold suggested by Lipinski's Rule of Five, which is favorable for oral absorption.[3][6] |

| Hydrogen Bond Donors | 1 (from the carboxylic acid) | Complies with Lipinski's Rule of Five (≤ 5), suggesting good membrane permeability.[3][7] |

| Hydrogen Bond Acceptors | 6 (from nitro, pyrazole nitrogens, and carboxylic oxygens) | Complies with Lipinski's Rule of Five (≤ 10), indicating a good balance between solubility and permeability.[3][7] |

| Predicted LogP | ~2.0 - 3.0 | This predicted value is within the optimal range for oral drug absorption, suggesting a balance between aqueous solubility and lipid membrane permeability.[1][8] |

| Predicted pKa | ~4.0 - 5.0 (for the carboxylic acid) | The acidic nature of the molecule will significantly impact its ionization state in different physiological environments, affecting solubility and absorption.[2][9] |

| Predicted Aqueous Solubility | Low to moderate | The presence of the aromatic rings and the nitro group may decrease aqueous solubility, while the carboxylic acid will enhance it, especially at higher pH. |

Based on this initial assessment, this compound demonstrates promising "drug-like" characteristics according to Lipinski's Rule of Five.[3][6]

Experimental Determination of Physicochemical Properties

The following sections detail the experimental methodologies for the precise determination of the key physicochemical properties of this compound.

Acid Dissociation Constant (pKa)

Importance in Drug Discovery: The pKa value is a critical determinant of a drug's behavior in the body. It dictates the extent of ionization at different physiological pH values, which in turn influences its solubility, absorption, distribution, and excretion (ADME).[2][9][10] For an acidic compound like the one , the pKa will determine the ratio of the more lipid-soluble neutral form to the more water-soluble ionized form in environments such as the stomach (acidic) and the intestine (more alkaline).[11]

Recommended Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of ionizable compounds.[12][13]

Experimental Protocol:

-

Preparation of Solutions:

-

Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).

-

Accurately weigh and dissolve a sample of this compound in a suitable co-solvent (e.g., a small amount of methanol or DMSO) if necessary, and then dilute with deionized water to a final concentration of approximately 1 mM.[14]

-

Ensure the final solution is free of carbonate by using freshly boiled and cooled deionized water.

-

-

Titration Procedure:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[14]

-

Place a known volume of the sample solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Titrate the solution with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

-

Continue the titration past the equivalence point.

-

-

Data Analysis:

-

Plot the pH of the solution as a function of the volume of NaOH added.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve.[14]

-

Lipophilicity (LogP/LogD)

Importance in Drug Discovery: Lipophilicity is a crucial factor governing a drug's ability to cross biological membranes, its binding to plasma proteins, and its overall distribution in the body.[1][15] The octanol-water partition coefficient (LogP for the neutral species) and the distribution coefficient (LogD at a specific pH) are the standard measures of lipophilicity.[16][17] For orally administered drugs, a LogP value between 1 and 5 is generally considered optimal.[3][8]

Recommended Methodology: Shake-Flask Method

The shake-flask method is the "gold standard" for the experimental determination of LogP and LogD due to its direct measurement approach.[18][19]

Experimental Protocol:

-

Preparation:

-

Prepare a phosphate buffer solution at pH 7.4 to mimic physiological conditions.

-

Pre-saturate the n-octanol and the buffer with each other by shaking them together for 24 hours and then allowing the phases to separate.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).[16]

-

-

Partitioning:

-

Add a small volume of the stock solution to a mixture of the pre-saturated n-octanol and buffer in a centrifuge tube.

-

Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

-

Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

-

Quantification:

-

Carefully withdraw aliquots from both the n-octanol and the aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Calculation:

-

The LogD at pH 7.4 is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[17]

-

Aqueous Solubility

Importance in Drug Discovery: Adequate aqueous solubility is essential for a drug to be absorbed from the gastrointestinal tract and to be formulated for intravenous administration. Poor solubility can lead to low bioavailability and therapeutic failure.

Recommended Methodology: Equilibrium Shake-Flask Method

This method determines the thermodynamic solubility of a compound.

Experimental Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer) in a sealed vial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Separation and Quantification:

-

Filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV.

-

Crystal Structure and Polymorphism

Importance in Drug Discovery: The solid-state properties of a drug, including its crystal structure and the potential for polymorphism, can have a profound impact on its stability, solubility, dissolution rate, and bioavailability.[20][21][22] Different polymorphic forms of the same compound can exhibit different physicochemical properties.[23][24]

Recommended Methodology: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state.[25][26][27]

Experimental Protocol:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization.

-

-

Data Collection:

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain precise bond lengths, bond angles, and other geometric parameters.

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

Caption: Workflow for LogD determination using the shake-flask method.

Conclusion

A thorough characterization of the physicochemical properties of this compound is fundamental to its progression as a viable drug candidate. While in silico predictions provide a valuable starting point, rigorous experimental determination of its pKa, lipophilicity, solubility, and solid-state structure is imperative. The methodologies outlined in this guide provide a robust framework for obtaining the high-quality data necessary to inform decisions in medicinal chemistry, pre-formulation, and overall drug development. This systematic approach ensures a comprehensive understanding of the molecule's behavior, ultimately de-risking its journey through the development pipeline.

References

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Retrieved from [Link]

-

Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Lipinski's rule of five. Retrieved from [Link]

-

Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405–1413.

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

-

PharmaCores. (2025, May 1). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

-

Bionity. (n.d.). Lipinski's Rule of Five. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

Protocols.io. (2024, September 23). LogP / LogD shake-flask method. Retrieved from [Link]

- Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Chemical Society Reviews, 36(9), 1355–1364.

-

Journal of Chemical and Pharmaceutical Research. (2024, May 30). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

- Sadowski, T., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Crystal Growth & Design, 20(8), 5346–5354.

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

Taylor & Francis. (2025, July 31). Log P: Significance and symbolism. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). LogP – Knowledge and References. Retrieved from [Link]

-

AWS. (2018, May 1). What does pKa mean and why can it influence drug absorption and excretion?. Retrieved from [Link]

-

Moodle@Units. (n.d.). Lipinski's rule of five. Retrieved from [Link]

-

ChemBK. (2024, April 10). 4-NITRO-3,5-DIMETHYL-1H-PYRAZOLE. Retrieved from [Link]

- Caira, M. R. (2022).

-

Lecture Notes. (2023, November 28). lipinski rule of five. Retrieved from [Link]

-

LITFL. (2021, August 23). Distribution - Part One. Retrieved from [Link]

-

ResearchGate. (n.d.). The pKa Distribution of Drugs: Application to Drug Discovery. Retrieved from [Link]

- Al-Dharrab, A. A., et al. (2021). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Pharmaceutics, 13(7), 1029.

-

ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved from [Link]

-

University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Michael Green. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

The Royal Society of Chemistry. (2019, July 24). 9: Single-crystal X-ray Diffraction (Part 2). Retrieved from [Link]

- van der Veen, M. A., et al. (2018). Development of Methods for the Determination of pKa Values.

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (2022, May 16). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

NIH National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Benzoic Acid and Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. Retrieved from [Link]

-

ijarsct. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Understanding Benzoic Acid Derivatives in Organic Synthesis. Retrieved from [Link]

Sources

- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 2. What is pKa and how is it used in drug development? [pion-inc.com]

- 3. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Lipinski's_Rule_of_Five [bionity.com]

- 7. moodle2.units.it [moodle2.units.it]

- 8. acdlabs.com [acdlabs.com]

- 9. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com [wordpress-futures-prod.s3.ap-southeast-2.amazonaws.com]

- 11. partone.litfl.com [partone.litfl.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. Log P: Significance and symbolism [wisdomlib.org]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. researchgate.net [researchgate.net]

- 18. encyclopedia.pub [encyclopedia.pub]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 20. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 21. jocpr.com [jocpr.com]

- 22. mt.com [mt.com]

- 23. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 25. rigaku.com [rigaku.com]

- 26. excillum.com [excillum.com]

- 27. creative-biostructure.com [creative-biostructure.com]

- 28. books.rsc.org [books.rsc.org]

3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid CAS number and identifiers

An In-Depth Technical Guide to 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a compound of interest for researchers in medicinal chemistry and materials science. Drawing upon established synthetic methodologies and the known properties of related chemical structures, this document outlines the compound's identifiers, physicochemical properties, a robust synthesis protocol, and potential applications.

Compound Identification and Physicochemical Profile

While a specific CAS number for this compound is not readily found in public databases, its chemical identity is well-defined. For reference, the identifiers for its ortho and para isomers, as well as its methyl ester, are provided below. These related compounds offer a valuable reference for predicting the properties and reactivity of the meta-isomer.

Table 1: Identifiers of this compound and Related Compounds

| Compound Name | Isomer Position | CAS Number | Molecular Formula |

| This compound | Meta | Not Available | C₁₃H₁₃N₃O₄ |

| 2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid | Ortho | 512813-64-8[1] | C₁₃H₁₃N₃O₄ |

| 4-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoic acid | Para | 400752-43-4[2] | C₁₃H₁₃N₃O₄ |

| Methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate | Meta (Ester) | Not Available | C₁₄H₁₅N₃O₄[3] |

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 275.26 g/mol |

| Appearance | Expected to be an off-white to yellow crystalline solid |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and aqueous base. |

| Melting Point | Expected to be a high-melting solid, characteristic of aromatic carboxylic acids and nitropyrazoles. |

| Chemical Stability | Nitropyrazoles are known for their thermal stability and resistance to oxidation and hydrolysis.[4] |

Synthesis Methodology: A Two-Step Approach

The synthesis of this compound can be logically approached in two primary stages: first, the formation of the 3,5-dimethyl-4-nitro-1H-pyrazole core, followed by its N-alkylation with a suitable benzoic acid derivative. This method ensures high yields and regioselectivity.

Step 1: Synthesis of 3,5-Dimethyl-4-nitro-1H-pyrazole

The precursor, 3,5-dimethyl-4-nitro-1H-pyrazole, is synthesized via the nitration of 3,5-dimethylpyrazole. This electrophilic substitution reaction is a standard and efficient method for introducing a nitro group onto the pyrazole ring.[1]

Experimental Protocol:

-

Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-dimethylpyrazole in a suitable solvent like sulfuric acid.

-

Nitration: Cool the solution in an ice bath to 0-5 °C. Slowly add a nitrating mixture (a combination of nitric acid and sulfuric acid) dropwise, maintaining the low temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture over crushed ice. The precipitate, 3,5-dimethyl-4-nitro-1H-pyrazole, is then collected by filtration, washed with cold water, and dried.

Step 2: N-Alkylation and Hydrolysis

The second stage involves the N-alkylation of the synthesized 3,5-dimethyl-4-nitro-1H-pyrazole with methyl 3-(bromomethyl)benzoate, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid. N-alkylation of pyrazoles is a well-established reaction, often proceeding with high regioselectivity.[5][6]

Experimental Protocol:

-

N-Alkylation:

-

In a suitable solvent such as acetone or DMF, combine 3,5-dimethyl-4-nitro-1H-pyrazole, methyl 3-(bromomethyl)benzoate, and a base like potassium carbonate.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure to obtain crude methyl 3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoate.[3]

-

-

Ester Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and an aqueous solution of a strong base, such as sodium hydroxide.

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with water, and dry to yield this compound.

-

Synthesis Workflow Diagram

Caption: Overall synthesis workflow for this compound.

Compound Characterization

The structural confirmation of the synthesized compound would rely on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show characteristic signals for the two methyl groups on the pyrazole ring, a singlet for the benzylic methylene protons, and signals corresponding to the aromatic protons of the benzoic acid moiety.

-

¹³C NMR will display distinct resonances for the pyrazole ring carbons, the benzylic carbon, the carboxylic acid carbon, and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the C=O of the carboxylic acid, the N-O stretching of the nitro group, and C-H and C=C/C=N bonds of the aromatic systems.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated molecular weight should be observed, along with a fragmentation pattern consistent with the proposed structure.

Scientific Insights and Potential Applications

The structural motifs present in this compound suggest several areas of potential application:

-

Medicinal Chemistry: Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The benzoic acid group can improve pharmacokinetic properties and serve as a handle for further derivatization.

-

Materials Science: Nitropyrazoles are a class of energetic materials known for their high density, thermal stability, and good detonation performance.[2][4] While the inclusion of the benzoic acid moiety may temper these properties, the compound could be investigated as a precursor for novel energetic polymers or coordination compounds.

-

Synthetic Intermediate: This compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of both the carboxylic acid and the potential for further functionalization of the aromatic rings.

References

- Vertex AI Search Result, 2024.

-

Zhang, S., et al. (2020). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules, 25(15), 3434. Available at: [Link]

-

Hunan Huateng Pharmaceutical Co., Ltd. (n.d.). 3-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-benzoic acid. Available at: [Link]

-

Molecules. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3413. Available at: [Link]

-

Semantic Scholar. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Theoretical Study on Structures and Detonation Performances for Nitro Derivatives of Pyrazole by Density Functional Theory [energetic-materials.org.cn]

- 4. Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the IUPAC Nomenclature of C13H13N3O4 (Metronidazole Benzoate)

This guide provides a comprehensive analysis of the IUPAC name for the chemical compound with the molecular formula C13H13N3O4. Intended for researchers, scientists, and professionals in drug development, this document elucidates the systematic process of naming this molecule, grounded in the principles of chemical structure and nomenclature rules.

Introduction: From Molecular Formula to Structural Identity

The molecular formula C13H13N3O4 represents a specific arrangement of atoms that corresponds to the active pharmaceutical ingredient known as Metronidazole Benzoate.[1][2][3] This compound is the benzoate ester of metronidazole, a well-established synthetic nitroimidazole derivative with antiprotozoal and antibacterial properties.[4] Understanding its systematic IUPAC name is crucial for unambiguous scientific communication and regulatory documentation. The accepted IUPAC name for this compound is 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate .[4][5]

Deconstructing the IUPAC Name: A Step-by-Step Rationale

The IUPAC name, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate, is derived by identifying the principal functional group and systematically naming the parent structure and its substituents.

Identification of the Principal Functional Group and Parent Moiety

The structure of C13H13N3O4 contains an ester functional group, which is given priority in IUPAC nomenclature. Specifically, it is a benzoate ester, formed from the condensation of benzoic acid and an alcohol.[4] This makes "benzoate" the parent name of the ester.

The portion of the molecule derived from the alcohol is named as a substituent. In this case, the alcohol is 2-(2-methyl-5-nitroimidazol-1-yl)ethanol.

Naming the Ester Substituent

The substituent attached to the oxygen of the benzoate group is an ethyl chain, which is itself substituted. Let's break down the name of this complex substituent: 2-(2-methyl-5-nitroimidazol-1-yl)ethyl .

-

Ethyl : The core of this substituent is a two-carbon chain.

-

2-(...) : This indicates that a substitution occurs at the second carbon of the ethyl chain (the carbon further from the ester oxygen).

-

(...imidazol-1-yl) : The substituent at position 2 of the ethyl group is a derivative of imidazole. The "-1-yl" suffix signifies that the imidazole ring is attached to the ethyl chain at its nitrogen atom in the first position.

-

2-methyl-5-nitro... : These are substituents on the imidazole ring itself. A methyl group (-CH3) is at position 2, and a nitro group (-NO2) is at position 5.

Assembling the Full IUPAC Name

Combining the name of the parent ester and its substituent gives the complete and unambiguous IUPAC name: 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate .

Visualizing the Molecular Architecture

A clear visual representation of the molecule is essential for understanding its structure and the logic of its IUPAC name.

Figure 1: Chemical structure of 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate.

Key Physicochemical and Identification Data

For comprehensive characterization, the following data is essential for researchers.

| Identifier | Value | Source |

| Molecular Formula | C13H13N3O4 | [1][2][4] |

| Molecular Weight | 275.26 g/mol | [3] |

| CAS Number | 13182-89-3 | [1][2][4] |

| Synonyms | Metronidazole benzoate, Benzoyl metronidazole | [2][4] |

Experimental Protocols for Verification

The identity of Metronidazole Benzoate can be confirmed using standard analytical techniques.

Assay by Titration

A common method for determining the purity of Metronidazole Benzoate is through non-aqueous titration.

Protocol:

-

Accurately weigh approximately 250 mg of Metronidazole Benzoate.

-

Dissolve the sample in 50.0 mL of glacial acetic acid with stirring.

-

Titrate with 0.1 N perchloric acid.

-

Determine the endpoint potentiometrically.

-

Perform a blank determination and make any necessary corrections.

-

Each mL of 0.1 N perchloric acid is equivalent to 27.53 mg of C13H13N3O4.[5]

Chromatographic Identification

Thin-Layer Chromatography (TLC) can be used for qualitative identification.

Protocol:

-

Standard solution A: Prepare a solution of USP Metronidazole Benzoate RS in acetone with a concentration of about 0.1 mg/mL.[5]

-

Test solution: Prepare a solution of the sample in acetone with a concentration of about 0.1 mg/mL.

-

Application volume: 10 µL.[5]

-

Developing solvent system: Ethyl acetate.[5]

-

The principal spot in the chromatogram of the Test solution should correspond in Rf value and appearance to that of Standard solution A.[5]

Conclusion

The IUPAC name for C13H13N3O4, 2-(2-methyl-5-nitroimidazol-1-yl)ethyl benzoate, is a precise descriptor of its molecular structure. This systematic nomenclature is fundamental for accurate scientific discourse, ensuring that researchers and professionals in drug development have a common and unambiguous language for this important pharmaceutical compound. The methodologies outlined provide a framework for the verification of its identity and purity, upholding the principles of scientific integrity.

References

-

PubChem. Metronidazole Benzoate | C13H13N3O4 | CID 83213. Available from: [Link]

-

LookChem. Metronidazole benzoate. Available from: [Link]

-

ResearchGate. Chemical structure of metronidazole benzoate. Available from: [Link]

-

PubChemLite. Metronidazole benzoate (C13H13N3O4). Available from: [Link]

-

CAS Common Chemistry. Metronidazole benzoate. Available from: [Link]

-

Pharmacopeia.cn. Metronidazole Benzoate. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of the novel compound 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid. As a molecule featuring a weakly acidic benzoic acid moiety, a heterocyclic pyrazole core, and an electron-withdrawing nitro group, it presents a unique set of challenges and opportunities in pharmaceutical development. This document outlines a logical, science-driven approach to de-risk and optimize this candidate for further development. We will delve into predictive analytics based on molecular structure, detailed experimental protocols for solubility and stability assessment, and strategic formulation considerations. This guide is intended for researchers, scientists, and drug development professionals engaged in the pre-formulation and early-stage development of new chemical entities.

Molecular Profile and Physicochemical Predictions

A thorough understanding of a molecule's intrinsic properties is the foundation of any successful drug development program. The structure of this compound dictates its behavior in both solution and the solid state.

The molecule can be deconstructed into three key functional domains:

-

Benzoic Acid Moiety: This group confers weak acidity to the molecule. The carboxylic acid proton is expected to have a pKa value in the range of 4-5, making its ionization state, and therefore solubility, highly dependent on the surrounding pH. At pH values above its pKa, the molecule will exist predominantly as a more soluble carboxylate anion.

-

3,5-Dimethyl-4-nitro-pyrazole Core: This heterocyclic system is relatively rigid. The pyrazole ring itself is a weak base. The two methyl groups add lipophilicity, while the nitro group is a strong electron-withdrawing group.[1] This nitro group significantly influences the electron density of the pyrazole ring, potentially impacting its stability and interactions with other molecules.[2][3]

-

Benzylic Linker: The methylene group connecting the pyrazole and benzoic acid rings introduces a point of potential chemical instability, susceptible to hydrolysis under certain conditions.

Diagram: Molecular Structure and Functional Group Analysis

Caption: A workflow for comprehensive solubility characterization.

Table 2: Hypothetical pH-Solubility Profile

| pH of Medium | Expected Solubility (µg/mL) | Predominant Species | Rationale |

| 1.2 (Simulated Gastric Fluid) | < 1 | Neutral (COOH) | Well below the pKa, the neutral form dominates, which is expected to have low aqueous solubility. |

| 4.5 (Simulated Intestinal Fluid, fed) | 5 - 20 | Mix of COOH and COO⁻ | Near the pKa, a significant increase in solubility is expected as the anionic form appears. |

| 6.8 (Simulated Intestinal Fluid, fasted) | > 100 | Anionic (COO⁻) | Well above the pKa, the highly soluble carboxylate salt form is dominant. [4] |

Chemical Stability Profiling

Identifying degradation pathways early is crucial to ensure the safety and efficacy of a drug product. Forced degradation (stress testing) is the primary tool for this purpose. [5][6]These studies are essential for developing stability-indicating analytical methods and predicting long-term stability. [7]

Forced Degradation Protocol

This protocol exposes the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products. [8] Methodology:

-

Stock Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions: Aliquot the solution into separate vials and apply the following stress conditions:

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60-80°C for several hours.

-

Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature (base-catalyzed reactions are often faster).

-

Oxidation: Add 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Heat the solid powder at a high temperature (e.g., 105°C) and in solution at 60-80°C.

-

Photostability: Expose the solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [9]3. Time Points: Sample at various time points (e.g., 2, 8, 24 hours).

-

-

Quenching: Neutralize the acid/base samples before analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with mass spectrometry detection (LC-MS), to separate and identify the parent compound and any degradants. The goal is to achieve 5-20% degradation.

Self-Validation: The analytical method is considered "stability-indicating" if it can resolve all degradation peaks from the parent peak and from each other, demonstrating specificity.

Diagram: Potential Degradation Pathways

Caption: Hypothesized degradation pathways under stress conditions.

Table 3: Summary of Forced Degradation Results (Hypothetical)

| Stress Condition | % Degradation of Parent | Major Degradants Observed | Potential Pathway |

| 0.1 M HCl, 80°C, 8h | ~15% | M+H = 152, M+H = 155 | Acid-catalyzed hydrolysis of the benzylic C-N bond. |

| 0.1 M NaOH, RT, 4h | ~25% | M+H = 152, M+H = 155 | Base-catalyzed hydrolysis of the benzylic C-N bond. |

| 3% H₂O₂, RT, 24h | ~8% | M+H = 273 | Reduction of the nitro group to an amino group. |

| Light (ICH Q1B) | ~5% | Minor unknown peaks | Photolytic degradation, specific pathway requires further elucidation. |

| Heat (105°C, solid) | < 2% | No significant degradation | The solid form appears thermally stable. |

Formulation Strategies for Enhancement

Given the predicted BCS Class II characteristics (low solubility, high permeability), formulation strategies will be key to achieving adequate bioavailability. [10]

-

Salt Formation: The presence of the benzoic acid group makes salt formation an excellent primary strategy. [4]Screening various pharmaceutically acceptable counterions (e.g., sodium, potassium, tromethamine) can identify a stable, crystalline salt with significantly improved aqueous solubility and dissolution rate.

-

pH Modification: For liquid formulations, buffering the solution to a pH > 6 will maintain the compound in its soluble ionized form. For solid dosage forms, incorporating alkalizing excipients can create a high-pH microenvironment around the dissolving particle, promoting dissolution.

-

Amorphous Solid Dispersions (ASDs): If a stable, soluble salt cannot be identified, formulating the compound in an amorphous state by dispersing it within a polymer matrix (e.g., HPMC-AS, PVP) can be highly effective. [11]ASDs can achieve a supersaturated state in vivo, significantly enhancing absorption. [12][13]* Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio of the drug particles, which can improve the dissolution rate according to the Noyes-Whitney equation. This is often a complementary strategy used with crystalline forms.

Conclusion and Recommendations

This compound is a promising but challenging new chemical entity. Its solubility is fundamentally limited at low pH but increases substantially at neutral to basic pH, a characteristic that can be exploited in formulation design. The primary chemical liability appears to be the hydrolytic cleavage of the benzylic C-N bond under both acidic and basic conditions. The solid state is robust against thermal degradation.

The recommended path forward involves:

-

Definitive Solubility Profiling: Complete the thermodynamic pH-solubility profile to confirm the pKa and solubility limits.

-

Salt Screening: Initiate a comprehensive salt screening campaign to identify a stable, crystalline salt with optimal physicochemical properties.

-

Degradant Identification: Elucidate the structures of the major degradants observed in forced degradation studies to understand the risk profile.

-

Prototype Formulation: Develop prototype formulations based on the most promising strategy (e.g., a sodium salt formulation or an amorphous solid dispersion) to enable early in vivo pharmacokinetic studies.

By systematically addressing these solubility and stability challenges, the development of this compound can proceed on a solid scientific foundation, maximizing its potential for clinical success.

References

-

ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025). Retrieved from AMSbiopharma website. [9]2. FDA Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. (n.d.). Retrieved from ECA Academy website. [14]3. ICH. (2003). Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. Retrieved from ICH website. [15]4. European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Retrieved from EMA website. [16]5. RAPS. (2025). ICH releases overhauled stability guideline for consultation. Retrieved from RAPS website. [17]6. Chemistry For Everyone. (2025). What Is A Nitro Functional Group? - Chemistry For Everyone. Retrieved from YouTube. [2]7. MedCrave online. (2016). Forced Degradation Studies. [5]8. World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [10]9. Pharma Stability. (2025). Designing Forced Degradation for Nitrosamine-Risk Drug Products. [7]10. SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [3]11. Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab, 8, 212. [12]12. Benchchem. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole | 14531-55-6. [18]13. Chemistry LibreTexts. (2021). 24.6: Nitro Compounds. [19]14. PMC. (n.d.). Insoluble drug delivery strategies: review of recent advances and business prospects. 15. ECHEMI. (n.d.). Buy 3,5-DIMETHYL-4-NITRO-1H-PYRAZOLE Different Grade from Amitychem. [20]16. ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. [11]17. ResearchGate. (2025). (PDF) Formulation strategies for poorly soluble drugs. [13]18. Zhang, X., Chen, J., Hu, J., & Sun, B. (2021). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research. [21]19. PubChem. (n.d.). 3,5-Dimethyl-1-(4-nitrophenyl)pyrazole. [22]20. PubChem. (n.d.). 3,5-Dimethyl-4-nitropyrazole. [23]21. Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [6]22. PMC. (2020). A Walk through Recent Nitro Chemistry Advances. 23. BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [8]24. Wikipedia. (n.d.). Nitro compound. [24]25. Benchchem. (n.d.). Navigating the Structure-Activity Landscape of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery. [25]26. PMC. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. [26]27. PMC. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. [27]28. Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [28]29. ResearchGate. (2021). The solubility of benzoic acid in seven solvents. [29]30. ChemicalBook. (n.d.). 3,5-Dimethyl-4-nitro-1H-pyrazole. [30]31. IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [31]32. Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [32]33. PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [33]34. MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [34]35. ResearchGate. (2025). (PDF) An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities.

Sources

- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. svedbergopen.com [svedbergopen.com]

- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 6. acdlabs.com [acdlabs.com]

- 7. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]

- 11. researchgate.net [researchgate.net]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. researchgate.net [researchgate.net]

- 14. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 15. database.ich.org [database.ich.org]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. echemi.com [echemi.com]

- 21. researchgate.net [researchgate.net]

- 22. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 23. 3,5-Dimethyl-4-nitropyrazole | C5H7N3O2 | CID 146172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Nitro compound - Wikipedia [en.wikipedia.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. preprints.org [preprints.org]

- 29. researchgate.net [researchgate.net]

- 30. 3,5-Dimethyl-4-nitro-1H-pyrazole CAS#: 14531-55-6 [m.chemicalbook.com]

- 31. ijtsrd.com [ijtsrd.com]

- 32. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

- 33. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

A Technical Guide to the Therapeutic Targets of Pyrazole Compounds

Abstract

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized in medicinal chemistry as a "privileged scaffold" due to its synthetic accessibility and its ability to serve as a versatile framework in a multitude of clinically important drugs.[1][2] This guide provides an in-depth technical exploration of the key therapeutic targets modulated by pyrazole-containing compounds. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and the critical experimental methodologies used to identify and validate these interactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the pyrazole core in designing next-generation therapeutics.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a cornerstone of modern drug design. Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form critical interactions within the binding sites of diverse biological targets.[3] This versatility has led to the development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, and anti-obesity agents.[1][4]

This guide will systematically explore the major classes of protein targets for pyrazole compounds, focusing on enzymes, G-protein coupled receptors (GPCRs), and protein kinases. We will dissect the mechanism of action for landmark drugs and provide detailed, field-proven protocols for characterizing these interactions in a drug discovery setting.

Major Classes of Therapeutic Targets

The biological activity of pyrazole derivatives is incredibly diverse, a testament to the scaffold's ability to be chemically modified to achieve high affinity and selectivity for various protein targets.

Enzymes: Precision Inhibition

Pyrazole compounds have proven to be highly effective enzyme inhibitors, often achieving their therapeutic effect by blocking the active site of enzymes crucial to disease pathology.

Perhaps the most well-known pyrazole-based drug is Celecoxib (Celebrex) , a selective nonsteroidal anti-inflammatory drug (NSAID).[5]

-

Mechanism of Action: Celecoxib's therapeutic effects—analgesic, anti-inflammatory, and antipyretic—stem from its selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6] COX enzymes catalyze the conversion of arachidonic acid to prostaglandin precursors.[7][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation and is responsible for synthesizing the prostaglandins that mediate pain and swelling.[7][9] Celecoxib's diaryl-substituted pyrazole structure, featuring a polar sulfonamide side chain, binds to a hydrophilic pocket near the active site of COX-2, an interaction that contributes to its ~10-20 fold selectivity over COX-1.[5] This selectivity allows it to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7]

-

Signaling Pathway Inhibition: By inhibiting COX-2, Celecoxib effectively blocks the production of pro-inflammatory prostaglandins like PGE2, thereby dampening the inflammatory cascade.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Celecoxib - Wikipedia [en.wikipedia.org]

- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 8. ClinPGx [clinpgx.org]

- 9. news-medical.net [news-medical.net]

Methodological & Application

Topic: Comprehensive Analytical Characterization of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed, multi-faceted guide for the analytical characterization of 3-(3,5-Dimethyl-4-nitro-pyrazol-1-ylmethyl)-benzoic acid (CAS: 400752-48-9), a heterocyclic compound incorporating three key functional moieties: a substituted pyrazole, a nitroaromatic system, and a benzoic acid. For researchers in pharmaceutical development, the rigorous and unambiguous characterization of such molecules is paramount for ensuring identity, purity, stability, and, ultimately, safety and efficacy. This document outlines a suite of orthogonal analytical techniques, presenting not just protocols but the underlying scientific rationale for methodological choices. The methods described herein are grounded in established pharmacopeial standards and regulatory guidelines to ensure data integrity and trustworthiness.

Introduction and Molecular Overview

This compound is a structurally complex molecule with potential applications as a building block in medicinal chemistry or as an active pharmaceutical ingredient (API) in its own right. Its characterization presents a unique set of analytical challenges and opportunities arising from its distinct chemical features:

-

Chromatographic Behavior: The presence of both a weakly basic pyrazole ring and an acidic carboxylic acid group makes its retention behavior highly dependent on the mobile phase pH.

-

Spectroscopic Signature: The molecule possesses multiple chromophores (nitro-pyrazole, benzoic acid), a distinct set of functional groups for infrared analysis, and a unique proton and carbon environment for NMR-based structural elucidation.

-

Solid-State Properties: As with any potential API, its thermal stability, melting point, and decomposition profile are critical quality attributes.

This guide provides a comprehensive analytical workflow designed to provide a full characterization profile of the molecule.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₃H₁₃N₃O₄ |

| Molecular Weight | 291.26 g/mol |

| CAS Number | 400752-48-9 [1] |

| Canonical SMILES | CC1=NN(C(=C1N(=O)=O)C)CC2=CC(=CC=C2)C(=O)O |

| Predicted LogP | 2.5 - 3.0 |

| pKa (Acidic) | ~4.0 (Carboxylic Acid) |

| pKa (Basic) | ~2.0 (Pyrazole) |

Integrated Analytical Workflow

A robust characterization relies on the convergence of data from multiple, independent analytical techniques. The workflow below illustrates the logical progression from purity assessment and quantification to definitive structural confirmation and solid-state analysis.

Caption: Integrated workflow for the comprehensive characterization of the target compound.

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity and potency of pharmaceutical compounds. For this molecule, a reverse-phase stability-indicating method is required.

Principle and Methodological Rationale

The goal is to develop a method that separates the main compound from any process impurities or potential degradants.

-

Stationary Phase: A C18 (octadecylsilane) column is the first choice due to its versatility and effectiveness in retaining moderately polar to nonpolar compounds. The aromatic rings and alkyl groups of the target molecule will interact well with this phase. * Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier (like acetonitrile or methanol) is necessary to elute a wide range of potential impurities. [2][3] * pH Control: The carboxylic acid moiety (pKa ~4) requires a buffered mobile phase to ensure consistent retention and peak shape. Setting the pH to ~3.0 (e.g., with a phosphate or formate buffer) will fully protonate the carboxyl group, maximizing its retention on the C18 column and preventing peak tailing. * Detection: The compound's aromatic rings and nitro group act as strong chromophores, making UV detection highly effective. A photodiode array (PDA) detector is recommended to assess peak purity and select the optimal detection wavelength (λmax), predicted to be around 254 nm. [4][5]

Detailed HPLC Protocol

This protocol is a starting point and must be validated according to ICH Q2(R1) guidelines. [6][7][8][9]

Caption: Step-by-step experimental workflow for HPLC analysis.

Instrumentation and Conditions:

| Parameter | Recommended Setting | Rationale |

| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good efficiency and resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.8) | Acidic modifier to protonate the carboxyl group. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |

| Gradient | 5% B to 95% B over 20 min | Ensures elution of both polar and non-polar impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | PDA at 254 nm | Wavelength where nitroaromatic compounds strongly absorb. [5] |

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified according to standards like USP General Chapter <621>. [2][10][11][12][13]

| SST Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency. |

| Precision (%RSD) | ≤ 1.0% for 5 replicate injections | Confirms system reproducibility. |

| Resolution (Rs) | > 2.0 between analyte and closest peak | Ensures baseline separation from impurities. |

Spectroscopic Structural Elucidation

Mass Spectrometry (MS)

Principle: MS provides the exact molecular weight and fragmentation data, which serves as a definitive confirmation of identity. Electrospray ionization (ESI) is ideal for this molecule due to the presence of ionizable acidic and basic sites.

Protocol:

-

Sample Preparation: Infuse a dilute solution (~10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly or analyze the eluent from the HPLC system (LC-MS).

-

Instrumentation: ESI source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

-

Analysis Mode: Scan in both positive and negative ion modes.

-

Positive Mode ([M+H]⁺): Expected m/z = 292.0928. Protonation will likely occur on a pyrazole nitrogen.

-

Negative Mode ([M-H]⁻): Expected m/z = 290.0782. Deprotonation will occur at the carboxylic acid.

-

Expected Fragmentation:

Caption: Predicted major fragmentation pathways in negative ion ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H and ¹³C NMR spectroscopy provide the definitive carbon-hydrogen framework of the molecule, confirming atom connectivity and isomeric structure. [14][15][16][17][18][19] Protocol:

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Rationale for Solvent Choice: DMSO-d₆ is used because it will solubilize the compound and, importantly, allow for the observation of the exchangeable carboxylic acid proton (-COOH).

Predicted ¹H and ¹³C NMR Spectral Data (in DMSO-d₆, reference TMS):

| ¹H NMR Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR Assignment | Predicted Shift (δ, ppm) |

| -COOH | ~13.0 | Broad Singlet | 1H | C=O (acid) | ~167 |

| Aromatic-H (C2, C4, C5, C6) | 7.5 - 8.2 | Multiplet | 4H | Aromatic C-H | 128 - 132 |

| -CH₂- (Methylene bridge) | ~5.6 | Singlet | 2H | Aromatic C-q | 135 - 145 |

| -CH₃ (Pyrazole C5) | ~2.5 | Singlet | 3H | Pyrazole C-NO₂ | ~148 |

| -CH₃ (Pyrazole C3) | ~2.3 | Singlet | 3H | Pyrazole C3, C5 | ~140, ~150 |

| -CH₂- | ~50 | ||||

| -CH₃ | ~11, ~13 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR identifies the key functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. [20]It is an excellent technique for rapid identity confirmation.

Protocol:

-

Sample Preparation: Use Attenuated Total Reflectance (ATR) for a solid sample, requiring no sample prep, or prepare a KBr pellet.

-

Data Acquisition: Scan from 4000 to 400 cm⁻¹.

Characteristic FTIR Absorption Bands:

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Intensity/Description |

| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Very Broad, Strong |

| ~3100 | C-H Stretch | Aromatic | Medium, Sharp |

| ~2950 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium, Sharp |

| 1710 - 1680 | C=O Stretch | Carboxylic Acid Dimer | Strong, Sharp |

| 1550 - 1510 | N-O Asymmetric Stretch | Nitro Group | Very Strong [21][22][23] |

| 1360 - 1330 | N-O Symmetric Stretch | Nitro Group | Strong [21][22][23] |

| 1600, 1475 | C=C Stretch | Aromatic Ring | Medium |

Thermal Analysis for Solid-State Characterization